N-Propyl 2-bromo-6-fluorobenzylamine
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Description
N-Propyl 2-bromo-6-fluorobenzylamine is a chemical compound with the molecular formula C10H13BrFN . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of N-Propyl 2-bromo-6-fluorobenzylamine is represented by the InChI code1S/C10H13BrFN/c1-2-6-13-7-8-9(11)4-3-5-10(8)12/h3-5,13H,2,6-7H2,1H3
. The molecular weight of the compound is 246.12 . Physical And Chemical Properties Analysis
N-Propyl 2-bromo-6-fluorobenzylamine has a molecular weight of 246.12 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .Scientific Research Applications
Fluorine Substitution Effects on Molecular Flexibility Research demonstrates the impact of ring fluorination on the structural and dynamic properties of molecules similar to N-Propyl 2-bromo-6-fluorobenzylamine, such as 2-fluorobenzylamine. These effects have been studied through rotational spectroscopy and quantum chemical methods, revealing insights into molecular flexibility and tunneling pathways. Such studies are crucial for understanding the behavior of fluorinated compounds in various chemical and biological contexts (Calabrese et al., 2013).
Metabolism of Halogenated Aromatic Amines Investigations into the metabolism of halogenated aromatic amines, like 2-bromo-4-methylaniline, provide insights relevant to understanding how similar structures, potentially including N-Propyl 2-bromo-6-fluorobenzylamine, are processed by liver microsomes. Such studies highlight the metabolic pathways and the influence of halogen substituents on the rate of metabolism, which is crucial for assessing the environmental and pharmacological implications of these compounds (Boeren et al., 1992).
Applications in Synthesis and Derivatization N-Propyl 2-bromo-6-fluorobenzylamine and related compounds are valuable in synthetic chemistry for derivatizing amino acids and peptides, as demonstrated by the practical synthesis of N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB). This compound serves as an alternative Sanger's reagent for amino acid derivatization, detectable by electrospray ionization mass spectrometry, showcasing the utility of fluorobenzylamine derivatives in enhancing analytical methodologies (Liu & Sayre, 2004).
Innovative Organometallic Complexes The creation of organoaluminium complexes incorporating amido phosphine chelate with a pendant amine arm exemplifies the advanced applications of fluorobenzylamine derivatives in the development of new materials and catalysts. These complexes, derived from reactions involving compounds like N-(dimethylaminoethyl)-2-fluoroaniline, highlight the potential of fluorobenzylamines in materials science and organometallic chemistry (Lee & Liang, 2005).
Ortho-Selective C–H Fluorination Research into the palladium-catalyzed ortho-selective C–H fluorination of oxalyl amide-protected benzylamines, including methodologies that could potentially apply to N-Propyl 2-bromo-6-fluorobenzylamine, showcases the advancements in selective fluorination techniques. These methods enable the efficient synthesis of ortho-fluorinated benzylamines, illustrating the role of fluorobenzylamines in medicinal chemistry and drug development (Chen et al., 2015).
properties
IUPAC Name |
N-[(2-bromo-6-fluorophenyl)methyl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-2-6-13-7-8-9(11)4-3-5-10(8)12/h3-5,13H,2,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCCVTXTBPNYAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC=C1Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742812 |
Source
|
Record name | N-[(2-Bromo-6-fluorophenyl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propyl 2-bromo-6-fluorobenzylamine | |
CAS RN |
1355248-10-0 |
Source
|
Record name | Benzenemethanamine, 2-bromo-6-fluoro-N-propyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2-Bromo-6-fluorophenyl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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